molecular formula C10H7ClN2OS2 B14906669 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-chlorophenyl)ethan-1-one

2-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-chlorophenyl)ethan-1-one

Cat. No.: B14906669
M. Wt: 270.8 g/mol
InChI Key: LIYVLTDYGWYGOO-UHFFFAOYSA-N
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Description

2-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-chlorophenyl)ethan-1-one is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-chlorophenyl)ethan-1-one typically involves the reaction of 4-chlorobenzoyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-chlorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-chlorophenyl)ethan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects

Properties

Molecular Formula

C10H7ClN2OS2

Molecular Weight

270.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone

InChI

InChI=1S/C10H7ClN2OS2/c11-8-3-1-7(2-4-8)9(14)5-15-10-13-12-6-16-10/h1-4,6H,5H2

InChI Key

LIYVLTDYGWYGOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NN=CS2)Cl

Origin of Product

United States

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